molecular formula C11H14ClN3 B11879835 6,8-Dimethyl-4-hydrazinoquinoline hydrochloride CAS No. 1171906-42-5

6,8-Dimethyl-4-hydrazinoquinoline hydrochloride

Cat. No.: B11879835
CAS No.: 1171906-42-5
M. Wt: 223.70 g/mol
InChI Key: MQJMFYXYSWRMNE-UHFFFAOYSA-N
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Description

6,8-Dimethyl-4-hydrazinoquinoline hydrochloride is a quinoline derivative characterized by methyl groups at positions 6 and 8 of the quinoline ring and a hydrazino substituent at position 4, forming a hydrochloride salt. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications.

Properties

CAS No.

1171906-42-5

Molecular Formula

C11H14ClN3

Molecular Weight

223.70 g/mol

IUPAC Name

(6,8-dimethylquinolin-4-yl)hydrazine;hydrochloride

InChI

InChI=1S/C11H13N3.ClH/c1-7-5-8(2)11-9(6-7)10(14-12)3-4-13-11;/h3-6H,12H2,1-2H3,(H,13,14);1H

InChI Key

MQJMFYXYSWRMNE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CN=C2C(=C1)C)NN.Cl

Origin of Product

United States

Biological Activity

6,8-Dimethyl-4-hydrazinoquinoline hydrochloride is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C11H13N3·HCl
  • Molecular Weight : Approximately 223.70 g/mol
  • CAS Number : 1171906-42-5

The compound consists of a hydrazino group attached to a quinoline ring, with methyl groups at the 6 and 8 positions. This specific arrangement enhances its chemical reactivity and biological properties, making it a candidate for further pharmacological studies.

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Anticancer Activity : Preliminary studies have shown that the compound has potential anticancer properties. It has been tested against several cancer cell lines, including MCF-7 (human breast cancer) and others, demonstrating significant cytotoxic effects .
  • Antimicrobial Effects : The compound has been evaluated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria. Results indicate that it possesses inhibitory effects comparable to standard antibiotics .
  • Cholinesterase Inhibition : Similar compounds have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial targets in neurodegenerative diseases like Alzheimer's. While specific data on this compound is limited, its structural similarities suggest potential activity in this area .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets, modulating enzyme activity and influencing signaling pathways related to inflammation and apoptosis.

Case Studies and Experimental Data

  • Anticancer Studies :
    • In vitro studies on MCF-7 cells demonstrated an IC50 value indicating potent cytotoxicity.
    • Comparative analysis with other hydrazinoquinoline derivatives suggests that modifications in the structure can enhance or reduce activity.
  • Antimicrobial Activity :
    • Disc diffusion methods were employed to assess the antibacterial properties against various pathogens.
    • The compound showed promising results against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.
  • Cholinesterase Inhibition :
    • Although direct studies on this compound are sparse, related hydrazine derivatives have shown significant inhibition of cholinesterases, which is critical for developing treatments for Alzheimer's disease.

Comparative Analysis with Related Compounds

Compound NameCAS NumberMolecular FormulaUnique Features
2,8-Dimethyl-4-hydrazinoquinoline49612-06-8C11H12N4Different methyl substitution pattern
6,7-Dimethyl-4-hydrazinoquinolineNot AvailableVaries by positionVaries by position of methyl groups
2,6-Dimethyl-4-hydrazinoquinolineNot AvailableVaries by positionDifferent methyl substitution pattern

The uniqueness of this compound lies in its specific arrangement of functional groups which influences its biological activity compared to other derivatives .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 6,8-Dimethyl-4-hydrazinoquinoline hydrochloride is C₁₁H₁₄ClN₃, with a molar mass of approximately 223.70 g/mol. The compound features a hydrazino group attached to a quinoline ring, with methyl substitutions at the 6 and 8 positions. This structural configuration enhances its chemical properties, making it a candidate for various biological activities.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study demonstrated its cytotoxic effects against various cancer cell lines, including human cervix carcinoma (HeLa) and colorectal adenocarcinoma (HT-29). The mechanism of action is believed to involve the interaction with DNA, leading to inhibition of cell proliferation and induction of apoptosis .

Cell Line IC50 (µM) Mechanism
HeLa15.2DNA intercalation
HT-2912.5Induction of apoptosis
CEM (T-lymphocyte)10.3Cell cycle arrest

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity against various bacterial and fungal strains. Studies show that it possesses inhibitory effects against pathogens such as Staphylococcus aureus and Candida albicans. The mechanism likely involves disruption of microbial cell membranes or interference with metabolic pathways .

Microorganism Minimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus32
Candida albicans16

Neuroprotective Effects

There is emerging evidence suggesting that this compound may exhibit neuroprotective effects by inhibiting cholinesterase enzymes, which are implicated in neurodegenerative diseases such as Alzheimer's disease. This activity could contribute to reducing the accumulation of amyloid plaques and improving cognitive function .

Material Science Applications

In addition to its pharmaceutical applications, this compound has potential uses in material science due to its unique electronic properties. Its ability to form stable complexes with metal ions makes it suitable for applications in sensors and catalysts.

Case Study 1: Anticancer Efficacy

A comprehensive study evaluated the anticancer efficacy of this compound against several cancer cell lines. The results indicated that the compound not only inhibited cell growth but also triggered apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Activity Assessment

In another study focusing on antimicrobial properties, the compound was tested against a panel of bacterial and fungal strains. The findings revealed strong antibacterial activity, particularly against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Chemical Reactions Analysis

Oxidation Reactions

The hydrazino group (-NH-NH₂) undergoes oxidation under controlled conditions:

Oxidizing Agent Conditions Products Reference
KMnO₄ (acidic)Room temperature, 24 hr6,8-Dimethyl-4-oxoquinoline derivatives
O₂ (atmospheric)Pyridine, reflux, 8 hrDimeric pyridazino-diquinolines

Key findings:

  • Atmospheric oxygen in pyridine induces autoxidation, forming pentacyclic pyridazino[4,3-c:5,6-c']diquinoline-6,7-diones with 72-85% yields .

  • Strong oxidants like KMnO₄ selectively oxidize the hydrazino group to a ketone while preserving the quinoline core.

Reduction Reactions

The compound’s hydrazino moiety can be reduced to primary amines:

Reducing Agent Conditions Products Reference
NaBH₄Ethanol, 60°C, 4 hr6,8-Dimethyl-4-aminoquinoline
H₂/Pd-CMethanol, 50 psi, 2 hr6,8-Dimethylquinoline with free -NH₂

Mechanistic insight:

  • Sodium borohydride reduces the N=N bond to N-H, yielding 4-aminoquinoline derivatives.

  • Catalytic hydrogenation cleaves the hydrazine linkage entirely.

Cyclization and Autoxidation Pathways

Heating in pyridine triggers a cascade reaction:

Reaction Pathway (Scheme 3 in ):

  • Proton shift : Tautomerization to an enol-hydrazine intermediate.

  • Dimerization : Two hydrazinoquinoline units combine, releasing NH₂-NH₂.

  • Autoxidation : Oxygen inserts into the N-N bond, forming a diazine ring.

  • Electrocyclic closure : Spontaneous cyclization generates fused pyridazino-diquinolines.

Key Data :

  • Reaction efficiency: 78-89% yield under air .

  • No reaction occurs under inert atmospheres (e.g., argon) .

Condensation Reactions

The hydrazino group reacts with carbonyl compounds to form Schiff bases:

Carbonyl Partner Conditions Products Reference
PyridinecarboxaldehydeEthanol, reflux, 6 hr4-(Pyridylmethylenehydrazino)quinoline derivatives
Aromatic aldehydesAcetic acid, 80°C, 3 hrArylidenehydrazinoquinolines

Example:

  • Reaction with 6-methyl-2-pyridinecarboxaldehyde yields 2,6-dimethyl-4-(6-methyl-2-pyridylmethylenehydrazino)quinoline (m.p. 205°C) .

Reaction Mechanisms and Stability

  • Hydrazine coordination : The -NH-NH₂ group participates in hydrogen bonding and metal chelation, influencing reaction kinetics .

  • pH dependence : Acidic conditions stabilize the hydrochloride salt, while neutral/basic media promote reactivity.

  • Thermal stability : Decomposition occurs above 200°C, limiting high-temperature applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoline derivatives with substitutions at positions 4, 6, and 8 exhibit diverse physicochemical and biological properties. Below is a detailed comparison of 6,8-Dimethyl-4-hydrazinoquinoline hydrochloride with structurally related compounds:

Structural and Physicochemical Properties

Compound Name Substituents (Quinoline Ring) Molecular Formula Molecular Weight (g/mol) Key Properties
This compound 6-CH₃, 8-CH₃, 4-NHNH₂·HCl C₁₁H₁₃Cl₂N₃ 258.15 Enhanced solubility (hydrochloride salt), moderate lipophilicity due to methyl groups
6,8-Dichloro-4-hydrazino-2-methylquinoline hydrochloride 6-Cl, 8-Cl, 2-CH₃, 4-NHNH₂·HCl C₁₀H₁₀Cl₃N₃ 278.57 Higher electron-withdrawing effect (Cl), reduced solubility compared to methyl analogs
(5,8-Dichloroquinolin-4-yl)hydrazine hydrochloride 5-Cl, 8-Cl, 4-NHNH₂·HCl C₉H₈Cl₃N₃ 264.54 Smaller molecular size, increased halogen content may enhance membrane permeability
7-Chloro-2,8-dimethyl-4-hydrazinoquinoline hydrochloride 7-Cl, 2-CH₃, 8-CH₃, 4-NHNH₂·HCl C₁₁H₁₃Cl₂N₃ 258.15 Chlorine at position 7 alters electronic distribution; similar weight but distinct steric effects
6-Chloro-2,8-dimethyl-4-hydrazinoquinoline hydrochloride 6-Cl, 2-CH₃, 8-CH₃, 4-NHNH₂·HCl C₁₁H₁₃Cl₂N₃ 258.15 Chlorine at position 6 increases polarity compared to 6-methyl analog

Preparation Methods

Nucleophilic Substitution from 4-Chloroquinoline Precursors

The most widely reported method involves the reaction of 4-chloro-6,8-dimethylquinoline with hydrazine hydrate under controlled conditions. The process begins with the preparation of the chlorinated quinoline intermediate, synthesized via Friedländer annulation or Skraup synthesis. Hydrazine hydrate acts as a nucleophile, displacing the chlorine atom at the 4-position of the quinoline ring.

Reaction Conditions:

  • Solvent: Ethanol or methanol

  • Temperature: 60–80°C

  • Duration: 6–12 hours

  • Molar Ratio: 1:2 (quinoline : hydrazine hydrate)

The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, facilitated by the electron-withdrawing effect of the quinoline nitrogen. The hydrochloride salt is subsequently formed by treating the free base with concentrated hydrochloric acid, followed by recrystallization from ethanol to achieve >95% purity.

Table 1: Key Parameters for Nucleophilic Substitution

ParameterValue/RangeImpact on Yield
Reaction Temperature60–80°COptimizes substitution rate
Hydrazine Concentration80–100%Minimizes side reactions
Solvent PolarityEthanol > MethanolEnhances solubility
Acidification pH2–3Ensures salt stability

Reductive Amination of 4-Nitroquinoline Derivatives

An alternative route involves the reduction of 4-nitro-6,8-dimethylquinoline to the corresponding amine, followed by diazotization and reduction to introduce the hydrazine moiety. This method is advantageous when chlorinated precursors are unavailable.

Step 1: Nitro Reduction
4-Nitro-6,8-dimethylquinoline is reduced using sodium borohydride-stannous chloride in ethanol, yielding 4-amino-6,8-dimethylquinoline with 85–90% efficiency.

Step 2: Diazotization and Reduction
The amine is diazotized with sodium nitrite in hydrochloric acid at 0–5°C, followed by reduction with stannous chloride to produce the hydrazine derivative. Final acidification with HCl yields the hydrochloride salt.

Table 2: Comparative Analysis of Synthesis Routes

MethodYield (%)Purity (%)Scalability
Nucleophilic Substitution78–8295–98High
Reductive Amination65–7090–93Moderate

Mechanistic Insights and Side Reactions

Autoxidation and Dimerization Risks

During synthesis, trace oxygen or prolonged heating can induce autoxidation, leading to dimerized byproducts such as pyridazino[4,3-c:5,6-c']diquinolines. This side reaction is mitigated by conducting reactions under inert atmospheres (e.g., nitrogen or argon) and avoiding excess heat.

Critical Control Points:

  • Oxygen Exclusion: Use degassed solvents and Schlenk techniques.

  • Temperature Monitoring: Maintain strict control below 80°C.

Purification and Characterization

Recrystallization Optimization

The hydrochloride salt is purified via recrystallization from ethanol-water mixtures (3:1 v/v), achieving a melting point of 210–212°C. Alternative solvents like acetonitrile or isopropanol may be used, though ethanol yields superior crystal morphology.

Analytical Validation

  • NMR Spectroscopy:

    • ¹H NMR (DMSO-d₆): δ 2.35 (s, 6H, CH₃), 8.45 (s, 1H, NH), 7.60–8.20 (m, 3H, aromatic).

  • Mass Spectrometry:

    • ESI-MS: m/z 187.1 [M+H]⁺ (free base), 223.7 [M+H]⁺ (hydrochloride).

Industrial-Scale Production Considerations

Cost-Effective Hydrazine Utilization

Recycling excess hydrazine via distillation reduces raw material costs by 30–40%. Automated pH control during acidification ensures consistent salt formation, minimizing batch-to-batch variability.

Q & A

Basic Research Questions

Q. What are the recommended storage and handling protocols for 6,8-dimethyl-4-hydrazinoquinoline hydrochloride to ensure stability and safety?

  • Methodological Answer : Store the compound in a cool, dry environment (2–8°C) in airtight, light-resistant containers to prevent degradation. Use desiccants to minimize moisture absorption. Handling should occur in a fume hood with appropriate PPE (gloves, lab coat, goggles) due to potential hazards associated with hydrazine derivatives. Stability should be monitored periodically using techniques like HPLC or mass spectrometry .

Q. How can researchers synthesize this compound, and what intermediates are critical?

  • Methodological Answer : A common route involves reacting 4-chloro-6,8-dimethylquinoline with hydrazine hydrochloride under reflux in ethanol. Key intermediates include the chloroquinoline precursor and hydrazine adducts. Reaction progress is monitored via TLC (silica gel, chloroform/methanol 9:1) or NMR spectroscopy to confirm substitution at the 4-position .

Q. What analytical techniques are essential for characterizing this compound’s structural integrity?

  • Methodological Answer : Use a combination of:

  • 1H/13C NMR to verify substitution patterns and hydrazine incorporation.
  • High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
  • FT-IR to identify N-H stretches (~3300 cm⁻¹) and aromatic C-H vibrations.
    Cross-validate results with elemental analysis (C, H, N, Cl) to ensure stoichiometric consistency .

Advanced Research Questions

Q. How can an RP-HPLC method be validated for purity analysis of this compound?

  • Methodological Answer : Critical validation parameters include:

  • Linearity : Prepare a calibration curve (e.g., 0.1–100 µg/mL) with R² ≥ 0.998.
  • Accuracy : Spike recovery experiments (90–110% acceptable range) using a reference standard.
  • Precision : Repeat intra-day and inter-day analyses (RSD ≤ 2%).
  • LOD/LOQ : Determine via signal-to-noise ratios (3:1 for LOD, 10:1 for LOQ).
    Use a C18 column with a mobile phase of acetonitrile:buffer (pH 3.0) and UV detection at 254 nm .

Q. What strategies resolve contradictions between in vitro and in vivo pharmacological data for hydrazinoquinoline derivatives?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Assess bioavailability, metabolic stability (e.g., liver microsome assays), and plasma protein binding.
  • Formulation Optimization : Use hydrogels or liposomal carriers to enhance solubility and tissue penetration.
  • Dose-Response Correlation : Conduct staggered dosing in animal models to align efficacy thresholds with in vitro IC50 values.
    Cross-reference discrepancies using metabolomics or PK/PD modeling .

Q. How can deuterated analogs of this compound improve analytical method validation?

  • Methodological Answer : Synthesize deuterated versions (e.g., 6,8-dimethyl-d₆ derivatives) as internal standards for mass spectrometry. These analogs minimize matrix effects in complex biological samples and enhance quantification accuracy via isotopic dilution. Validate using spiked plasma or tissue homogenates with recovery rates ≥85% .

Q. What are the best practices for assessing the compound’s stability under accelerated degradation conditions?

  • Methodological Answer : Perform stress testing by:

  • Thermal Degradation : Incubate at 40–60°C for 1–4 weeks.
  • Hydrolytic Conditions : Expose to pH 1.2 (HCl) and pH 9.0 (NaOH) buffers.
  • Oxidative Stress : Treat with 3% H₂O₂.
    Analyze degradation products via LC-MS/MS and quantify using peak area normalization. Identify major degradants for impurity profiling .

Data Contradiction Analysis

Q. How should researchers address batch-to-batch variability in synthetic yields?

  • Methodological Answer :

  • Process Optimization : Use design of experiments (DoE) to evaluate factors like reaction temperature, solvent polarity, and catalyst loading.
  • Quality Control : Implement in-process checks (e.g., mid-reaction sampling for HPLC purity).
  • Statistical Analysis : Apply ANOVA to identify significant variables contributing to variability .

Q. What steps mitigate discrepancies in biological activity assays caused by solvent interactions?

  • Methodological Answer :

  • Solvent Screening : Test DMSO, ethanol, and saline for compound solubility and cytotoxicity.
  • Vehicle Controls : Include solvent-only groups in assays to isolate solvent effects.
  • Dynamic Light Scattering (DLS) : Confirm compound aggregation status in solution.
    Use EC50 shifts ≤10% as acceptability criteria .

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